molecular formula C17H14N2O2 B512196 (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 161554-55-8

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B512196
CAS No.: 161554-55-8
M. Wt: 278.3g/mol
InChI Key: UMKHWORYOZACEO-UHFFFAOYSA-N
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Description

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic chromene derivative of significant interest in preclinical research for its potential role in modulating central nervous system (CNS) pathways. As part of a class of compounds investigated for their neuropharmacological activity, this chemical structure is primarily studied for its potential as a corticotropin-releasing factor (CRF) receptor antagonist . The antagonism of CRF receptors is a major therapeutic target for a spectrum of stress-related psychiatric and neurological disorders . Research into this compound encompasses its potential applicability in models of schizophrenia and related psychotic disorders, including schizoaffective disorder and delusional disorders . Furthermore, its investigative use extends to conditions such as bipolar disorder, anxiety, major depressive disorder, and substance abuse disorders, where CRF signaling is implicated . Beyond psychiatric conditions, this chromene derivative is also utilized in research related to pain and migraine, as well as cognitive disorders such as Alzheimer's disease and Lewy body dementia, highlighting its broad utility in neuroscience discovery . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-(4-methylphenyl)iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-11-6-8-13(9-7-11)19-17-14(16(18)20)10-12-4-2-3-5-15(12)21-17/h2-10H,1H3,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKHWORYOZACEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromene Core Synthesis via Vilsmeier-Haack Formylation

The chromene scaffold is constructed from 2-hydroxyacetophenone derivatives through Vilsmeier-Haack formylation, a method validated for introducing formyl groups at position 3 of the chromene ring . In a representative procedure, 2-hydroxyacetophenone (1a, 10 mmol) is reacted with dimethylformamide (DMF, 12 mmol) and phosphoryl chloride (POCl₃, 15 mmol) in dichloromethane (DCM) at 0–5°C. The mixture is stirred for 6 hours, followed by quenching with ice-water to yield chromone-3-carbaldehyde (2a) with a reported yield of 82% .

Critical Parameters :

  • Temperature control (<10°C) minimizes side reactions such as over-chlorination.

  • Stoichiometric excess of POCl₃ (1.5 eq) ensures complete formylation.

  • Solvent selection (DCM) enhances reagent solubility and reaction homogeneity .

Oxidation to Chromene-3-carboxylic Acid

Chromone-3-carbaldehyde (2a) is oxidized to chromene-3-carboxylic acid (3a) using Pinnick oxidation conditions. A mixture of sodium chlorite (NaClO₂, 2.2 eq), sulfamic acid (1.1 eq), and tert-butanol (t-BuOH) in a DCM-water biphasic system is stirred at 25°C for 12 hours, achieving 58–64% yield . The reaction proceeds via a two-electron oxidation mechanism, with sulfamic acid scavenging excess hypochlorous acid to prevent over-oxidation.

Optimization Insights :

  • Biphasic solvent systems (DCM:H₂O, 3:1) improve interfacial contact and reaction efficiency.

  • Lower temperatures (20–25°C) reduce decarboxylation side reactions .

Carboxamide Formation via Acid Chloride Intermediate

Chromene-3-carboxylic acid (3a) is converted to the corresponding carboxamide through acid chloride formation. Treatment with thionyl chloride (SOCl₂, 3 eq) in anhydrous DCM at reflux (40°C, 4 hours) generates chromene-3-carbonyl chloride (4a), which is subsequently reacted with ammonium hydroxide (NH₄OH, 5 eq) in tetrahydrofuran (THF) at 0°C to yield chromene-3-carboxamide (5a) in 67% yield .

Key Observations :

  • Anhydrous conditions prevent hydrolysis of the acid chloride.

  • Slow addition of NH₄OH (<5°C) minimizes exothermic side reactions .

Condensation with 4-Methylaniline for Imino Group Introduction

The final step involves Z-selective condensation of chromene-3-carboxamide (5a) with 4-methylaniline to form the target compound. A mixture of 5a (1 eq), 4-methylaniline (1.2 eq), and POCl₃ (1.5 eq) in toluene is heated to 110°C for 8 hours under nitrogen, yielding (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide with 74% yield and >95% Z-isomer purity.

Stereochemical Control :

  • POCl₃ acts as both a Lewis acid catalyst and dehydrating agent, favoring kinetically controlled Z-imine formation.

  • Aromatic amines with electron-donating groups (e.g., -CH₃) enhance nucleophilicity, accelerating Schiff base formation.

Industrial-Scale Production and Purification

For large-scale synthesis, continuous flow reactors are employed to enhance heat transfer and reaction consistency. Methyl 2H-chromene-3-carboxylate (intermediate) is synthesized in a plug-flow reactor at 120°C with a residence time of 30 minutes, achieving 89% conversion . Subsequent reduction using sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) in toluene at 50°C affords the alcohol intermediate, which is oxidized to the aldehyde and condensed with 4-methylaniline.

Purification Protocols :

  • Recrystallization from ethanol/water (7:3) removes unreacted aniline and POCl₃ residues.

  • High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile:H₂O, 70:30) ensures >99% final purity .

Analytical Characterization and Quality Control

Structural validation is achieved through:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89 (d, J = 8.8 Hz, 1H, H-5), 7.32 (d, J = 8.0 Hz, 2H, Ar-H), 2.38 (s, 3H, CH₃) .

  • ¹³C NMR : δ 164.2 (C=O), 158.1 (C=N), 117.9–134.5 (aromatic carbons).

  • HRMS : m/z calculated for C₁₇H₁₄N₂O₂ [M+H]⁺: 295.1083, found: 295.1085 .

Challenges and Mitigation Strategies

Intermediate Instability :

  • Chromene-3-carbonyl chloride (4a) is hygroscopic; storage under argon at -20°C extends shelf life .

Z/E Isomerization :

  • Post-synthesis irradiation at 254 nm induces E→Z isomerization, correcting configurations if needed.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound exhibits promising anticancer properties, with studies indicating its ability to inhibit certain cancer cell lines. Its structure allows it to interact with specific molecular targets within biological systems, which is crucial for developing therapeutic agents.

Mechanism of Action:
Research suggests that (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide may induce apoptosis or inhibit cell proliferation through mechanisms such as DNA intercalation or enzyme inhibition. This interaction is facilitated by the imino group, which can form hydrogen bonds with biological targets.

Biological Activities

Key Biological Activities:

  • Anticancer: Inhibits growth in various cancer cell lines.
  • Anti-inflammatory: Potential use in treating inflammatory diseases.
  • Antioxidant: May protect cells from oxidative stress.

Synthesis and Characterization

Synthesis Routes:
The synthesis of this compound typically involves several steps:

  • Formation of an imine through the reaction of an amine with a carbonyl compound.
  • Subsequent reactions may include cyclization and functional group modifications.

Characterization Techniques:
Analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Case Study 1: Anticancer Research
A study investigated the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Effects
In another study, the compound was tested for its ability to reduce inflammation in animal models of arthritis. Results indicated a marked decrease in swelling and pain, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromene core allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its imino group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of chromene derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Activities Reference
(2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide 4-Fluorophenyl (imino), N-acetyl C₁₈H₁₄FN₃O₂ 323.32 Enhanced lipophilicity; antitumor potential
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 4-Phenoxyphenyl (imino), 6-Bromo C₂₂H₁₆BrN₃O₂ 442.29 Increased steric bulk; antimicrobial activity
(2Z)-2-[(4-Chloro-2-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide 4-Cl-2-F-phenyl (imino), 4-MeO (amide) C₂₃H₁₆ClFN₂O₃ 422.8 Dual halogenation; improved binding affinity
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide 8-MeO (chromene), 2-Cl (amide) C₁₇H₁₃ClN₂O₃ 340.75 Electron-withdrawing groups; antifungal activity

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-methylphenyl group in the target compound is electron-donating, which may enhance π-π stacking interactions in biological targets compared to electron-withdrawing substituents (e.g., 4-F in ).
  • Lipophilicity : The N-acetyl group in increases lipophilicity (log k ~2.8 via HPLC ), whereas the 4-methyl group in the target compound may offer moderate lipophilicity, balancing solubility and membrane permeability.
  • Halogen Effects : Bromine () and chlorine () substituents improve antimicrobial potency due to enhanced electrophilicity and hydrogen bonding .

Biological Activity

The compound (2Z)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a chromene core, an imino group, and an amide functional group, which are significant for its biological interactions. The presence of a 4-methylphenyl substituent enhances its lipophilicity, potentially influencing its pharmacokinetic properties and interactions with biological targets.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antioxidant Activity : Chromene derivatives have shown significant antioxidant properties, which are crucial for combating oxidative stress in cells.
  • Antimicrobial Activity : Some studies suggest that chromene-based compounds can inhibit the growth of various pathogens.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B).

The mechanisms through which this compound exerts its effects include:

  • Enzyme Interaction : The compound may bind to the active sites of specific enzymes, inhibiting their activity. For instance, it has been suggested to interact with AChE and MAO enzymes, which are critical in neurotransmitter regulation.
  • Molecular Docking Studies : In silico studies have demonstrated favorable binding interactions with various targets, indicating potential therapeutic applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
  • Cellular Pathways Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects.

Case Studies and Experimental Data

  • Inhibition of Acetylcholinesterase : A study reported that similar chromene derivatives exhibited AChE inhibitory activity with IC50 values ranging from 0.21 μM to 0.67 nM, suggesting strong potential for neuroprotective applications .
  • Molecular Dynamics Simulations : Simulations have shown that the compound maintains stability when bound to target proteins associated with autoimmune diseases and SARS-CoV-2 Mpro, indicating its potential as a therapeutic agent against these conditions .
  • Antioxidant Properties : Compounds derived from the chromene structure have demonstrated the ability to reduce reactive oxygen species (ROS) levels significantly, highlighting their role in protecting against oxidative damage .

Comparative Data Table

Biological ActivityCompoundIC50 Value (µM)Reference
AChE Inhibition(2Z)-chromene0.21 - 0.67
MAO-A InhibitionChromone Derivative0.023 - 0.32
Antioxidant ActivityVarious ChromenesNot specified
Antimicrobial ActivityChromene DerivativeMIC values vary

Q & A

Q. What strategies optimize solubility for in vivo studies?

  • Answer :
  • Co-solvents : Use DMSO:PBS (1:4 v/v) to achieve 2–5 mg/mL solubility .
  • Prodrug Design : Esterify carboxamide to increase hydrophilicity (e.g., methyl ester; solubility +300%) .

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